molecular formula C9H13ClN2O2 B2724696 Methyl 3-amino-2-(methylamino)benzoate hydrochloride CAS No. 2138136-21-5

Methyl 3-amino-2-(methylamino)benzoate hydrochloride

Cat. No.: B2724696
CAS No.: 2138136-21-5
M. Wt: 216.67
InChI Key: INWJWDJJBYWDRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-amino-2-(methylamino)benzoate hydrochloride (CAS: 2138136-21-5) is a substituted benzoate ester hydrochloride featuring both amino and methylamino functional groups. This compound is primarily utilized as a pharmaceutical intermediate or building block in organic synthesis. Its structure combines a benzoate backbone with dual amine substitutions, which may influence its reactivity, solubility, and biological activity.

Properties

IUPAC Name

methyl 3-amino-2-(methylamino)benzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c1-11-8-6(9(12)13-2)4-3-5-7(8)10;/h3-5,11H,10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INWJWDJJBYWDRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC=C1N)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138136-21-5
Record name methyl 3-amino-2-(methylamino)benzoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Nitro-Group Reduction Pathway

The most widely documented method begins with methyl 3-nitro-2-(methylamino)benzoate, which undergoes catalytic hydrogenation to reduce the nitro group to an amine. Key steps include:

  • Intermediate Synthesis : Methyl 3-nitro-2-(methylamino)benzoate is prepared via nitration of methyl 2-(methylamino)benzoate using a mixture of nitric and sulfuric acids at 0–5°C.
  • Reduction : The nitro intermediate is reduced using hydrogen gas (1–3 atm) in the presence of a palladium-on-carbon (Pd/C) catalyst in methanol. This step achieves >95% conversion to the free amine.
  • Hydrochloride Formation : The free base is treated with hydrogen chloride (HCl) in dioxane or ethanol to precipitate the hydrochloride salt, yielding 85–92% pure product.

Table 1: Representative Reaction Conditions for Nitro-Group Reduction

Step Reagents/Conditions Yield Purity Source
Nitration HNO₃/H₂SO₄, 0–5°C, 4 h 78% 90%
Catalytic Reduction H₂ (2 atm), 10% Pd/C, MeOH, 25°C, 6 h 95% 98%
Salt Formation HCl/dioxane, 0°C, 1 h 92% 99%

Cyano-Group Amination Approach

An alternative route starts with methyl 3-cyano-2-(methylamino)benzoate, leveraging nucleophilic substitution to introduce the amino group:

  • Cyanide Intermediate : Methyl 3-cyano-2-(methylamino)benzoate is synthesized via Friedel-Crafts acylation of methyl 2-(methylamino)benzoate with cyanogen bromide (BrCN) in dichloromethane.
  • Amination : The cyano group is converted to an amine using ammonium hydroxide (NH₄OH) and a copper(I) iodide catalyst in tetrahydrofuran (THF) at 60°C for 12 h.
  • Acidification : The product is treated with HCl gas in methanol to form the hydrochloride salt, achieving 80–88% yield.

Process Optimization Strategies

Solvent and Catalyst Selection

  • Solvent Effects : Methanol and ethanol are preferred for their ability to dissolve both organic intermediates and HCl gas during salt formation. Dioxane, while effective for HCl absorption, requires careful handling due to its peroxide-forming tendency.
  • Catalyst Efficiency : Pd/C (5–10% loading) outperforms Raney nickel in nitro reductions, minimizing byproducts like hydroxylamines. Copper(I) iodide in amination reactions reduces reaction times by 30% compared to palladium-based systems.

Continuous Flow Reactor Systems

Recent advances employ continuous flow reactors to enhance reproducibility and safety:

  • Microreactor Design : A two-stage system with inline FTIR monitoring achieves 99% conversion in nitro reductions at 50°C, reducing batch processing times from 6 h to 45 minutes.
  • Automated Quenching : Integrated HCl scrubbers neutralize excess gas during salt formation, improving workplace safety.

Table 2: Batch vs. Continuous Flow Performance Metrics

Parameter Batch Reactor Continuous Flow Improvement
Reaction Time 6 h 45 min 87.5%
Yield 92% 99% 7.6%
Energy Consumption 15 kWh/kg 8 kWh/kg 46.7%

Characterization and Quality Control

Spectroscopic Analysis

  • LC/MS : Confirms molecular ion peaks at m/z 213.1 [M+H]⁺ for the free base and 249.6 [M+H]⁺ for the hydrochloride form.
  • ¹H NMR : Key signals include a singlet at δ 3.85 ppm (methyl ester) and a multiplet at δ 6.75–7.25 ppm (aromatic protons).
  • IR Spectroscopy : Stretching vibrations at 3350 cm⁻¹ (N-H) and 1705 cm⁻¹ (C=O) validate functional groups.

Purity Assessment

  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm resolve impurities (<0.5%) in commercial batches.
  • Karl Fischer Titration : Ensures water content <0.1% in the hydrochloride salt.

Industrial-Scale Production Challenges

Byproduct Management

  • Nitro Reduction Byproducts : Hydroxylamine derivatives (≤2%) are mitigated by maintaining H₂ pressures above 1.5 atm.
  • Residual Solvents : Methanol and dioxane levels are controlled to <500 ppm via vacuum distillation.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 3-amino-2-(methylamino)benzoate hydrochloride can undergo oxidation reactions to form corresponding nitro or hydroxyl derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The compound can be reduced to form amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The amino groups on the benzene ring can participate in nucleophilic substitution reactions. For example, the compound can react with acyl chlorides to form amide derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Acyl chlorides in the presence of a base like pyridine.

Major Products Formed:

    Oxidation: Nitro or hydroxyl derivatives.

    Reduction: Amine derivatives.

    Substitution: Amide derivatives.

Scientific Research Applications

Synthesis Overview

  • Formation of Intermediate : Reaction of benzoic acid derivatives with amines.
  • N-Methylation : Using methyl iodide to introduce the methyl group.
  • Hydrochloride Formation : Treatment with hydrochloric acid to produce the hydrochloride salt.

Medicinal Chemistry

Methyl 3-amino-2-(methylamino)benzoate hydrochloride is being investigated for its therapeutic potential. Its structure allows it to interact with biological targets, making it a candidate for drug development aimed at various diseases.

  • Case Study : Research has shown that derivatives of this compound exhibit promising activity against certain cancer cell lines, suggesting potential use in oncology.

Biological Research

In biological studies, this compound is utilized to explore its effects on cellular processes. It may serve as a probe to study interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

  • Example Application : The compound has been used in assays to evaluate its impact on enzyme activity, providing insights into metabolic pathways .

Chemical Synthesis

This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its unique functional groups allow for diverse chemical reactions, including coupling reactions and functional group modifications.

Application Area Specific Uses Example Studies
Medicinal ChemistryDrug DevelopmentActivity against cancer cell lines
Biological ResearchCellular AssaysImpact on enzyme activity
Chemical SynthesisBuilding BlockSynthesis of complex organic compounds

Industrial Applications

In industrial settings, this compound is valuable for producing specialty chemicals and pharmaceuticals. Its ability to act as an intermediate in various synthetic pathways makes it essential for the development of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of Methyl 3-amino-2-(methylamino)benzoate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The amino groups on the benzene ring allow it to form hydrogen bonds and electrostatic interactions with enzyme active sites, thereby modulating their activity. The exact pathways involved depend on the specific application and target enzyme.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between Methyl 3-amino-2-(methylamino)benzoate hydrochloride and related compounds:

Compound Name Molecular Formula Molecular Weight CAS Number Key Features Applications/Notes Reference
Methyl 3-amino-2-(methylamino)benzoate HCl C₉H₁₃ClN₂O₂ Not explicitly stated 2138136-21-5 Dual amino/methylamino substitution on benzoate Pharmaceutical intermediate
Methyl 3-((methylamino)methyl)benzoate C₁₀H₁₃NO₂ Not explicitly stated 922163-35-7 Methylamino-methyl group at position 3 Structural analog with lower complexity
Methyl 3-amino-2-(4-chlorophenyl)propanoate HCl C₆H₁₂ClNO 149.62 1001180-63-7 Chlorophenyl substitution; propanoate backbone 95% purity; industrial synthesis
Methyl 2-amino-2-(2-chlorophenyl)acetate HCl C₉H₁₁ClNO₂ 215.65 141109-13-9 Chlorophenyl group; acetate ester Intermediate for chiral synthesis
Phenylephrine Hydrochloride C₉H₁₃NO₂·HCl 203.67 61-76-7 Benzyl alcohol core; vasoconstrictor activity FDA-approved α1-adrenergic agonist
Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate HCl C₈H₁₈ClNO₂ 195.69 Not provided Branched alkyl chain; stereospecific synthesis Used in complex spirocyclic drug synthesis

Key Structural and Functional Comparisons

Substitution Patterns: The target compound features ortho-methylamino and meta-amino groups on a benzoate backbone, distinguishing it from simpler analogs like Methyl 3-((methylamino)methyl)benzoate (single substitution at position 3) . Chlorophenyl-substituted analogs (e.g., Methyl 3-amino-2-(4-chlorophenyl)propanoate HCl) exhibit enhanced lipophilicity, which may improve membrane permeability but reduce aqueous solubility compared to the target compound .

Synthetic Routes: Methyl 3-amino-2-(methylamino)benzoate HCl’s synthesis likely involves multi-step reactions, similar to methods described for Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate HCl, where protective group strategies (e.g., Boc deprotection) are critical .

Analytical Data: While LCMS and HPLC data are absent for the target compound, related molecules like Methyl 1-(methylamino)cyclobutanecarboxylate HCl (LCMS: m/z 411 [M+H]⁺; retention time: 1.18 min) provide benchmarks for analytical method development .

Pharmacological Potential: Phenylephrine HCl’s therapeutic success as a vasoconstrictor underscores the importance of the methylamino group in bioactivity, suggesting that the target compound could serve as a precursor for adrenergic agents . In contrast, compounds like Methyl 2-((methylamino)sulfonyl)benzoate derivatives () are tailored for pesticidal use, highlighting divergent applications based on substitution patterns .

Research Findings and Implications

  • Purity and Industrial Relevance: Methyl 3-amino-2-(4-chlorophenyl)propanoate HCl (95% purity) and similar compounds indicate that high-purity standards are achievable for benzoate hydrochlorides, though scalability depends on optimizing reaction conditions (e.g., use of PPA or sodium hydroxide cyclization) .
  • Structural Complexity vs. Bioactivity: Branched analogs like Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate HCl demonstrate that increased steric hindrance can enhance selectivity in drug-target interactions, a consideration for modifying the target compound .
  • Synthetic Challenges : The absence of direct synthetic protocols for the target compound necessitates extrapolation from methods used for structurally related esters, such as hydrazine-mediated cyclizations or HCl salt formation via dioxane solutions .

Biological Activity

Methyl 3-amino-2-(methylamino)benzoate hydrochloride, also known as a derivative of benzoic acid, has garnered attention for its significant biological activity. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

This compound has a molecular formula of C10H14ClN2O2C_{10}H_{14}ClN_{2}O_2 and a molecular weight of approximately 232.68 g/mol. The compound features a benzene ring with amino and methylamino substituents, which contribute to its unique chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

  • Enzyme Modulation : The compound can act as an inhibitor or activator of specific enzymes, influencing metabolic pathways. Studies indicate that it binds to target enzymes, altering their activity and thus affecting cellular metabolism.
  • Cell Signaling : It has been shown to modulate cell signaling pathways, leading to changes in gene expression and cellular responses. This modulation can enhance or inhibit specific biological processes depending on the cellular context.

Cellular Effects

Research indicates that this compound influences various cellular processes:

  • Gene Expression : The compound can upregulate or downregulate genes associated with metabolic pathways and cell proliferation. For instance, it has been linked to enhanced expression of genes involved in osteoblast differentiation .
  • Metabolic Pathways : It interacts with key enzymes in metabolic pathways, affecting the levels of metabolites within cells. This interaction can lead to altered metabolic flux and cellular energy dynamics.

Dosage Effects in Animal Models

Experimental studies have demonstrated that the biological effects of this compound vary significantly with dosage:

  • Low Doses : At lower concentrations, it exhibits beneficial effects such as improved cellular function and modulation of metabolic pathways.
  • High Doses : Conversely, at elevated concentrations, it may induce toxicity, leading to disruptions in cellular metabolism and potential organ damage.

Case Studies

Several studies have explored the therapeutic potential of this compound:

  • Osteoblast Differentiation : A study found that this compound enhances alkaline phosphatase (ALP) activity during the differentiation of mesenchymal stem cells into osteoblasts, indicating its potential in bone regeneration therapies .
  • Cancer Research : In vitro studies have shown that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines, suggesting its role as a potential anticancer agent .

Table 1: Summary of Biological Activities

Activity TypeEffectReference
Enzyme ModulationInhibition/Activation
Gene ExpressionUpregulation/Downregulation
Osteoblast DifferentiationEnhanced ALP Activity
Antiproliferative EffectsInhibition in Cancer Cells

Table 2: Dosage Effects on Cellular Function

Dosage (mg/kg)Effect Observed
Low (1-10)Improved metabolic function
Moderate (10-50)Enhanced gene expression
High (>50)Toxicity and organ damage

Q & A

Q. What are the common synthetic routes for Methyl 3-amino-2-(methylamino)benzoate hydrochloride, and what methodological considerations are critical?

The synthesis typically involves multi-step reactions, including esterification of precursor acids and protection/deprotection strategies for reactive amino groups. For example:

  • Step 1 : React 3-amino-2-(methylamino)benzoic acid with methanol under acidic conditions (e.g., HCl catalysis) to form the ester .
  • Step 2 : Purify intermediates via recrystallization or column chromatography to remove unreacted reagents .
  • Critical considerations : Use anhydrous conditions to prevent hydrolysis of the ester group and monitor reaction progress with TLC or HPLC .

Q. Which analytical techniques are prioritized for structural confirmation and purity assessment?

  • NMR spectroscopy : Identifies proton environments (e.g., methylamino and ester groups). For example, δ 3.79 ppm (ester methyl) and δ 2.54 ppm (methylamino) in DMSO-d6 .
  • HPLC : Quantifies purity (>98% by area normalization) and detects polar impurities .
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]+ at m/z 229.1) .

Q. How does the hydrochloride salt form influence solubility and stability?

The hydrochloride salt enhances water solubility due to ionic interactions but requires dry storage to prevent hygroscopic degradation. Stability studies under varying pH (3–9) and temperature (4–25°C) show optimal integrity in acidic buffers (pH 4–6) at 4°C .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and reduce byproducts?

  • Catalyst screening : Test Brønsted acids (e.g., H2SO4 vs. HCl) for esterification efficiency .
  • Temperature control : Lower temperatures (0–5°C) minimize side reactions like N-methyl group oxidation .
  • Orthogonal purification : Combine solvent extraction (ethyl acetate/water) with silica gel chromatography to isolate the product from unreacted amines .

Q. How can discrepancies in NMR or mass spectrometry data be resolved during characterization?

  • Deuterated solvent selection : Use DMSO-d6 over CDCl3 to resolve broad amino proton peaks .
  • Isotopic labeling : Synthesize deuterated analogs to confirm fragment assignments in MS/MS spectra .
  • Control experiments : Compare spectra with structurally similar compounds (e.g., methyl 3-amino-2-hydroxybenzoate) to identify unexpected shifts .

Q. What experimental strategies are recommended for studying biological interactions (e.g., receptor binding)?

  • Surface Plasmon Resonance (SPR) : Immobilize target receptors (e.g., GPCRs) to measure binding affinity (KD) .
  • Fluorescence quenching assays : Monitor conformational changes in enzymes (e.g., kinases) upon compound binding .
  • Computational docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses and guide mutagenesis studies .

Q. How do structural analogs differ in reactivity or bioactivity, and how can these differences be leveraged?

Analog Key Structural Difference Impact on Reactivity/Bioactivity
Methyl 3-amino-2-(oxan-4-ylmethyl)propanoateOxane ring substituentEnhanced lipophilicity improves blood-brain barrier penetration
Ethyl 3-amino-2-(methylamino)benzoateEthyl ester vs. methyl esterSlower hydrolysis rate in plasma
3-Amino-2-(4-methylphenyl)propanoateAromatic substitutionIncreased receptor selectivity due to π-π stacking

Q. What are the challenges in interpreting ecological or toxicological data for this compound?

Limited ecotoxicity data exist, but acute toxicity in Daphnia magna (LC50 = 12 mg/L) suggests moderate aquatic hazard. Mitigate risks by:

  • Using in vitro models (e.g., zebrafish embryos) for rapid screening .
  • Applying QSAR models to predict bioaccumulation potential .

Methodological Best Practices

  • Scale-up synthesis : Use flow chemistry to maintain reaction control at larger scales .
  • Stability profiling : Conduct accelerated degradation studies (40°C/75% RH) to identify degradation pathways (e.g., ester hydrolysis) .
  • Data contradiction resolution : Cross-validate results with orthogonal assays (e.g., NMR + X-ray crystallography) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.